molecular formula C12H22N2 B1485984 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole CAS No. 2169401-04-9

5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole

Cat. No.: B1485984
CAS No.: 2169401-04-9
M. Wt: 194.32 g/mol
InChI Key: NHFLHIXQDPNIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole is a bicyclic compound featuring a fused cyclopentane-pyrrolidine scaffold. Its structure includes a pyrrolidinylmethyl substituent at the 5-position of the octahydrocyclopenta[c]pyrrole core.

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-2-4-14(3-1)9-10-5-11-7-13-8-12(11)6-10/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFLHIXQDPNIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CC3CNCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole is a derivative of octahydrocyclopenta[c]pyrrole, a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure, which contributes to its unique pharmacological properties. Its molecular formula is C11H17NC_{11}H_{17}N, indicating the presence of a nitrogen atom that is crucial for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Glycine Transporter Type 1 (GlyT1) : This compound has been shown to inhibit GlyT1, which is implicated in the regulation of glycine levels in the central nervous system. Elevated glycine levels are beneficial in conditions such as schizophrenia, where glutamatergic deficits are observed .
  • Antioxidant Properties : Some pyrrole derivatives have demonstrated neuroprotective effects by reducing oxidative stress and lipid peroxidation, which are critical factors in neurodegenerative diseases like Parkinson's disease (PD) .

Biological Activity Evaluation

A series of studies have assessed the biological activity of this compound and its derivatives. Below are summarized findings from various research efforts:

Study Activity Assessed Findings
Mou et al. (2022)Tyrosinase InhibitionSeveral pyrrole derivatives exhibited significant inhibitory activity against tyrosinase, with some showing IC50 values below 10 µM .
Recent Study (2023)Neuroprotection in PD ModelCompounds showed protective effects against 6-OHDA-induced toxicity in PC12 cells, suggesting potential as neuroprotective agents .
Cytotoxicity AssayAntitumor ActivityEvaluated against human adenocarcinoma cell lines; certain derivatives demonstrated dose-dependent cytotoxicity, particularly against LoVo colon cells .

Case Studies

  • Neuroprotective Effects : In a study involving PC12 cells treated with 6-OHDA, pre-treatment with this compound derivatives significantly reduced apoptosis rates compared to untreated controls. The most effective concentrations were found to be between 0.5 µM and 5 µM .
  • GlyT1 Inhibition : A series of octahydro-cyclopenta[c]pyrrole derivatives were tested for their ability to inhibit GlyT1. Results indicated that specific substitutions on the core structure enhanced inhibitory potency, leading to increased cerebrospinal fluid glycine levels in animal models .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 PARP Inhibition

One of the primary applications of 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole is its function as a PARP inhibitor. PARP enzymes play a crucial role in the cellular response to DNA damage, and their inhibition can enhance the effectiveness of cancer therapies by preventing tumor cells from repairing DNA damage caused by chemotherapy and radiation.

  • Mechanism of Action : PARP inhibitors interfere with the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and ultimately cell death in cancer cells with defective DNA repair mechanisms .
  • Clinical Implications : These compounds are being explored for their potential in treating various cancers, particularly those with BRCA mutations, where they can act synergistically with DNA-damaging agents . Studies have indicated that PARP inhibitors can reduce infarct size in myocardial ischemia, suggesting their utility beyond oncology .

Table 1: Summary of PARP Inhibitor Applications

Application AreaDetails
Cancer TherapyEnhances efficacy of DNA-damaging agents
Cardiovascular DiseasesReduces necrosis in myocardial infarction
Neurological DisordersPotential role in stroke treatment
Autoimmune DiseasesMay prevent complications in Type I diabetes

GlyT1 Inhibition

2.1 Role in Schizophrenia Treatment

Another significant application of this compound is its use as an inhibitor of GlyT1, a transporter responsible for regulating glycine levels in the central nervous system.

  • Mechanism of Action : By inhibiting GlyT1, this compound increases glycine availability, which can help alleviate glutamatergic deficits associated with schizophrenia .
  • Research Findings : In vitro studies have shown that derivatives of octahydro-cyclopenta[c]pyrrole exhibit potent inhibition of GlyT1 and can elevate cerebrospinal fluid glycine levels, indicating potential therapeutic benefits for patients suffering from schizophrenia .

Table 2: Summary of GlyT1 Inhibition Applications

Application AreaDetails
Schizophrenia TreatmentAlleviates glutamatergic deficits
NeuropharmacologyPotential for developing novel antipsychotics

Case Studies

3.1 Cancer Treatment Studies

Several studies have investigated the efficacy of PARP inhibitors derived from octahydro-cyclopenta[c]pyrrole frameworks:

  • Study A : A study demonstrated that specific derivatives significantly reduced tumor growth in preclinical models by enhancing the effects of chemotherapeutic agents .
  • Study B : Another investigation highlighted the role of these inhibitors in reducing myocardial infarction size, showcasing their dual applicability in oncology and cardiovascular medicine .

3.2 GlyT1 Inhibition Studies

Research into GlyT1 inhibitors has yielded promising results:

  • Study C : A study reported that octahydro-cyclopenta[c]pyrrole derivatives effectively increased glycine levels in animal models, leading to improved cognitive function and reduced symptoms associated with schizophrenia .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and molecular features of 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole and related compounds:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features
This compound Not specified C₁₀H₁₈N₂ Pyrrolidinylmethyl at C5 ~178.27 (calculated) Bicyclic scaffold with tertiary amine
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ tert-Butyl ester, ketone at C5 225.28 Esterified derivative with ketone; used in synthetic intermediates
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid 037 (PDB ID) C₈H₁₃NO₂ Carboxylic acid at C1 155.20 Chiral carboxylic acid derivative; potential bioactive motif
2,3a,5-Trimethyloctahydrocyclopenta[c]pyrrole 87390-68-9 C₁₀H₁₉N Methyl groups at C2, C3a, C5 153.27 Fully saturated core with alkyl substituents
5-[(3aS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride 1807888-05-6 C₁₂H₂₀N₃O·HCl Oxadiazole ring, isopropyl group, hydrochloride salt ~266.78 (calculated) Bioactive heterocyclic derivative; salt form enhances solubility

Physicochemical Properties

  • LogP and Solubility :
    • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate : LogP (iLOGP) = 1.34, moderate lipophilicity; ESOL solubility = -2.69 (poor aqueous solubility) .
    • 5-[(3aS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride : Enhanced solubility due to hydrochloride salt formation .
    • This compound : Predicted LogP ~1.8 (based on pyrrolidine analogs), suggesting moderate membrane permeability.

Reactivity and Stability

  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate : Stable under recommended storage conditions (2–8°C); incompatible with strong oxidizing agents .
  • 2,3a,5-Trimethyloctahydrocyclopenta[c]pyrrole : Fully saturated structure confers stability against oxidation; methyl groups may hinder nucleophilic reactions .

Key Differentiators

Carboxylic acid derivatives (e.g., compound 037) offer hydrogen-bonding sites for target engagement, whereas tert-butyl esters are typically prodrug forms .

Salt Forms :

  • Hydrochloride salts (e.g., 1807888-05-6) improve bioavailability, a feature absent in neutral analogs like the tert-butyl ester .

Synthetic Utility :

  • Trimethyl derivatives (e.g., 87390-68-9) serve as rigid scaffolds for further functionalization, while oxadiazole-containing analogs expand heterocyclic diversity .

Preparation Methods

Reaction Components and Conditions

Component Options / Details
Reducing Agent Sodium borohydride (NaBH4), Potassium borohydride (KBH4)
Lewis Acid Promoter Zinc chloride (ZnCl2), Iron(III) chloride (FeCl3), Calcium chloride, Iron(II) chloride, Magnesium chloride
Solvent Tetrahydrofuran (THF), Toluene, Acetonitrile, Dimethylbenzene, or mixtures thereof
Temperature Reflux temperature of chosen solvent (approx. 90 ± 5 °C)
Molar Ratios Reducing agent:substrate = 1:1 to 10:1 (preferably 1.1:1 to 5:1)
Lewis acid:substrate = 0.5:1 to 10:1 (preferably 1:1 to 5:1)

Typical Procedure (Example)

  • Under nitrogen atmosphere, sodium borohydride and zinc chloride are suspended in a mixture of tetrahydrofuran and toluene.
  • The suspension is heated to reflux (~90 °C) until a black solid forms.
  • The cyclopentimide imine substrate dissolved in tetrahydrofuran is added dropwise.
  • The mixture is stirred overnight at reflux.
  • After cooling, the reaction mixture is acidified to pH 2-3 with dilute hydrochloric acid.
  • The organic phase is separated and extracted with ethyl acetate.
  • The aqueous phase is neutralized to pH 8-9 with sodium carbonate solution and re-extracted.
  • The combined organic extracts are dried, filtered, and concentrated to yield the target compound as a white solid.

Experimental Data and Yields

Example Reducing Agent Lewis Acid Solvent(s) Temp (°C) Yield (%) Purity (HPLC %)
1 Sodium borohydride Zinc chloride THF + Toluene 90 ± 5 90.9 97
2 Sodium borohydride Zinc chloride THF + Toluene 90 ± 5 91.8 97
3 Potassium borohydride Zinc chloride THF + Toluene 90 ± 5 91.6 97
4 Sodium borohydride Iron(III) chloride Acetonitrile + Dimethylbenzene 90 ± 5 81.4 95
5 Potassium borohydride Zinc chloride THF + Dimethylbenzene 90 ± 5 91.2 96

Advantages of the Boron-Reducing Agent/Lewis Acid Method

  • Higher Safety : Avoids the use of highly reactive and hazardous lithium aluminum hydride.
  • Industrial Suitability : Mild reaction conditions and safer reagents facilitate scale-up.
  • High Yield and Purity : Yields above 90% and purity >95% by HPLC are routinely achieved.
  • Operational Simplicity : Single-stage reduction without the need for additional hydrogenation steps.
  • Versatility : Compatible with various Lewis acids and solvents, allowing optimization for specific industrial contexts.

Mechanistic Insights and Reaction Scope

The Lewis acid activates the imine substrate by coordinating to the nitrogen or oxygen atoms, increasing the electrophilicity of the imine carbon. This facilitates hydride transfer from the boron reducing agent, resulting in ring closure and formation of the octahydrocyclopenta[c]pyrrole core.

Summary Table of Preparation Method Parameters

Parameter Range / Options Preferred Value(s)
Reducing Agent NaBH4, KBH4 NaBH4
Lewis Acid ZnCl2, FeCl3, CaCl2, FeCl2, MgCl2 ZnCl2
Solvent THF, Toluene, Acetonitrile, Dimethylbenzene THF + Toluene
Temperature Reflux temperature of solvent(s) 90 ± 5 °C
Reducing agent:substrate mol ratio 1:1 to 10:1 1.1:1 to 5:1
Lewis acid:substrate mol ratio 0.5:1 to 10:1 1:1 to 5:1
Reaction time Overnight (~12-16 hours) -
Product yield 81% to 92% >90%
Product purity (HPLC) 95% to 97% >97%

Q & A

Basic: What safety protocols are recommended for handling 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved masks if airborne concentrations exceed exposure limits .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for powder handling .
  • First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and consult a physician .
  • Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .

Basic: What synthetic methodologies are effective for constructing the bicyclic octahydrocyclopenta[c]pyrrole core?

Methodological Answer:

  • Key Reaction Steps:
    • Core Formation: Utilize cyclocondensation of pyrrolidine derivatives with cyclopentanone precursors under acidic catalysis (e.g., HCl) to form the bicyclic structure .
    • N-Alkylation: React the intermediate with methyl iodide or trifluoromethylphenyl groups in DMF at 60°C for 16 hours, using triethylamine (Et3_3N) as a base to optimize yields .
  • Purification: Recrystallize from propan-2-ol/tetrahydrofuran mixtures to isolate high-purity crystals (>98%) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Iterative Validation: Apply the EPA’s three-step data evaluation framework:
    • Data Collection: Cross-validate NMR, HPLC, and mass spectrometry (MS) results (e.g., ESI+ m/z 378 for molecular ion confirmation) .
    • Data Integration: Use computational tools (e.g., Gaussian for DFT calculations) to reconcile discrepancies between experimental and theoretical spectra .
    • Refinement: Adjust hypotheses iteratively; for example, reassign stereochemistry if NOESY data conflicts with X-ray crystallography .

Advanced: What strategies optimize reaction yields in N-alkylation steps during synthesis?

Methodological Answer:

  • Catalyst Selection: Use Pd/C or CuI for coupling reactions to enhance regioselectivity .
  • Solvent Optimization: Replace DMF with acetonitrile for faster kinetics in SN2 reactions, reducing side-product formation .
  • Temperature Control: Maintain 60°C for 16 hours to balance reaction completion and decomposition risks .
  • Yield Tracking: Monitor via HPLC (Method A, tR_R = 17.6 min) to quantify product purity dynamically .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: Use 1^1H and 13^13C NMR to verify bicyclic structure and substituent positions (e.g., δ 2.32 ppm for pyrrolidinyl protons) .
    • Mass Spectrometry: ESI+ MS confirms molecular weight (e.g., m/z 378 [M+H]+^+) .
  • Purity Assessment: HPLC with UV detection (AUC >99%) ensures absence of impurities .

Advanced: How can computational modeling be integrated into the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinities of derivatives to target proteins (e.g., retinol-binding protein 4) .
  • QSAR Modeling: Corporate substituent electronic parameters (Hammett σ values) to optimize logP (e.g., target 1.97 for blood-brain barrier penetration) .
  • Framework Alignment: Link simulations to theoretical frameworks (e.g., transition state theory) to rationalize reaction pathways .

Basic: What are the key considerations for stability testing under various conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (e.g., >200°C for thermal resistance) .
  • Hydrolytic Stability: Test in buffered solutions (pH 3–9) at 40°C for 48 hours; monitor via HPLC for degradation products .
  • Light Sensitivity: Expose to UV light (254 nm) for 24 hours; assess photodegradation using UV-Vis spectroscopy .

Advanced: How can researchers assess the ecological impact of this compound using EPA’s risk evaluation framework?

Methodological Answer:

  • Exposure Pathways: Model environmental fate using EPI Suite to predict logKow_{ow} (e.g., 1.97) and bioaccumulation potential .
  • Toxicity Profiling: Perform acute toxicity assays on Daphnia magna (EC50_{50} < 10 mg/L) and algae to assess aquatic risks .
  • Data Integration: Combine experimental results with EPA’s TSCA guidelines to prioritize mitigation strategies (e.g., wastewater treatment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole
Reactant of Route 2
Reactant of Route 2
5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.